molecular formula C18H15Cl2N3O3 B11191877 N'-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylbenzohydrazide

N'-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylbenzohydrazide

Cat. No.: B11191877
M. Wt: 392.2 g/mol
InChI Key: LGRDEYLOXFWVJU-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a dichlorophenyl group, a dioxopyrrolidinyl moiety, and a methylbenzohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylbenzohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,5-dichlorobenzoic acid with hydrazine to form 3,5-dichlorobenzohydrazide. This intermediate is then reacted with 3-methylbenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylbenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

N’-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylbenzohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylbenzohydrazide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylbenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

Molecular Formula

C18H15Cl2N3O3

Molecular Weight

392.2 g/mol

IUPAC Name

N'-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylbenzohydrazide

InChI

InChI=1S/C18H15Cl2N3O3/c1-10-3-2-4-11(5-10)17(25)22-21-15-9-16(24)23(18(15)26)14-7-12(19)6-13(20)8-14/h2-8,15,21H,9H2,1H3,(H,22,25)

InChI Key

LGRDEYLOXFWVJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NNC2CC(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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